2,4-Pyridinediamine, N,N,N',N'-tetramethyl-

Description

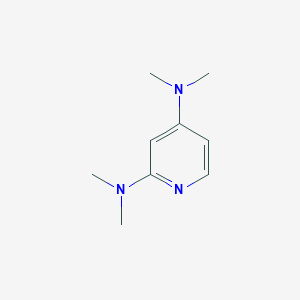

2,4-Pyridinediamine, N,N,N',N'-tetramethyl- (CAS synonyms: ACMC-20n5sm, AC1LG8YT) is a pyridine derivative with dimethylamino groups substituted at the 2- and 4-positions of the aromatic ring. Its molecular formula is C₉H₁₄N₄, and its structure features a pyridine backbone with two N,N-dimethylamino groups (Figure 1). This compound is hypothesized to act as a ligand in coordination chemistry due to the lone pairs on the pyridine nitrogen and dimethylamino groups. However, steric hindrance from the methyl groups may limit its chelation efficiency compared to less substituted analogs .

Properties

IUPAC Name |

2-N,2-N,4-N,4-N-tetramethylpyridine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-11(2)8-5-6-10-9(7-8)12(3)4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLIVLXCHWFJUAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NC=C1)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355796 | |

| Record name | 2,4-Pyridinediamine, N,N,N',N'-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149683-91-0 | |

| Record name | 2,4-Pyridinediamine, N,N,N',N'-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Pyridinediamine, N,N,N',N'-tetramethyl- typically involves the following steps:

Starting Material: : The synthesis begins with 2,4-diaminopyridine as the starting material.

Methylation: : The amino groups on the pyridine ring are methylated using methylating agents such as methyl iodide or dimethyl sulfate.

Reaction Conditions: : The methylation reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydroiodic acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of 2,4-Pyridinediamine, N,N,N',N'-tetramethyl- may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or column chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Pyridinediamine, N,N,N',N'-tetramethyl-: can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form pyridine derivatives.

Reduction: : Reduction reactions can lead to the formation of different amines.

Substitution: : The amino groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: : Oxidation can produce pyridine N-oxide derivatives.

Reduction: : Reduction can yield secondary or tertiary amines.

Substitution: : Substitution reactions can lead to the formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Catalysis in Organic Reactions

TMPDA serves as an effective catalyst in several organic reactions:

- Baylis-Hillman Reaction : It catalyzes the reaction of cycloalkenones, facilitating the formation of α-hydroxy carbonyl compounds from aldehydes and activated alkenes. This application is significant for synthesizing complex organic molecules .

Synthesis of Dyes

TMPDA is used in the preparation of homodimeric asymmetric monomethine cyanine dyes during the bisquaternization process. These dyes have applications in biological imaging and photonic devices due to their fluorescent properties .

Metal Complex Formation

As a ligand, TMPDA plays a crucial role in synthesizing dinuclear μ-carbonato-dicopper(II) species. Such metal complexes are important in catalysis and materials science due to their unique electronic properties .

Nanotechnology

Research indicates that TMPDA is integral in the design of metal-organic frameworks (MOFs). It facilitates host-guest charge transfer phenomena within nanopores, enhancing the performance of these materials in gas storage and separation technologies .

CO2_22 Absorption

TMPDA has demonstrated the ability to absorb CO when dissolved in aqueous solutions. This property is being explored for developing environmentally friendly processes for carbon capture and storage, addressing climate change challenges .

Sorption of Heavy Metals

Studies highlight the use of TMPDA in enhancing the sorption efficiency of Cr(VI) using organic anion exchangers embedded in silica pores. This application is vital for environmental remediation efforts aimed at removing toxic heavy metals from contaminated water sources .

Case Studies

Mechanism of Action

The mechanism by which 2,4-Pyridinediamine, N,N,N',N'-tetramethyl- exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below summarizes key structural and electronic differences between 2,4-Pyridinediamine, N,N,N',N'-tetramethyl- and related compounds:

Research Findings and Gaps

- Electronic Effects: The pyridine ring’s electron-withdrawing nature likely reduces the basicity of the dimethylamino groups compared to aliphatic analogs like Methanediamine, N,N,N',N'-tetramethyl- .

Biological Activity

2,4-Pyridinediamine, N,N,N',N'-tetramethyl- (CAS No. 149683-91-0) is a nitrogen-containing heterocyclic compound with potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and other relevant pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 2,4-Pyridinediamine, N,N,N',N'-tetramethyl- is CHN. It features a pyridine ring substituted with two amino groups at the 2 and 4 positions, and four methyl groups attached to the nitrogen atoms. This structure influences its solubility and reactivity, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds often exhibit significant antimicrobial properties. A study evaluating various pyridine derivatives found that certain modifications led to enhanced antibacterial activity against Escherichia coli and Bacillus cereus . The antibacterial efficacy was assessed using the disk diffusion method and microdilution techniques to determine Minimum Inhibitory Concentrations (MICs) .

Table 1: Antibacterial Activity of Pyridine Derivatives

| Compound | Target Bacteria | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| 2,4-Pyridinediamine, N,N,N',N'-tetramethyl- | E. coli | 15 | 50 |

| B. cereus | 12 | 75 | |

| Other derivatives tested | E. coli | Varies | Varies |

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of 2,4-Pyridinediamine derivatives. In vitro studies using various cell lines indicated that while some derivatives exhibited cytotoxic effects at higher concentrations, they did not demonstrate genotoxicity in standard assays .

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC (µM) | Genotoxicity Result |

|---|---|---|---|

| 2,4-Pyridinediamine, N,N,N',N'-tetramethyl- | HeLa | 100 | Negative |

| MCF-7 | 80 | Negative |

The biological activity of 2,4-Pyridinediamine is hypothesized to be linked to its ability to interact with bacterial cell membranes and inhibit essential enzymatic processes. The presence of multiple nitrogen atoms may facilitate hydrogen bonding with target biomolecules, enhancing its antimicrobial efficacy .

Case Studies

- Antibacterial Efficacy : A case study involving the synthesis of various alkylated pyridine derivatives demonstrated that specific substitutions at the nitrogen positions significantly improved antibacterial properties against Gram-positive and Gram-negative bacteria. The study highlighted that the introduction of bulky groups could enhance binding affinity to bacterial targets .

- Cytotoxic Evaluation : Another study reported on the cytotoxic effects of several pyridine derivatives on cancer cell lines, indicating that while some compounds showed promising anticancer activity, they also presented challenges regarding selectivity and toxicity towards normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.